N-ethyl-3-nitrobiphenyl-4-amine
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Overview
Description
N-ethyl-3-nitro[1,1’-biphenyl]-4-amine is an organic compound that belongs to the biphenyl family. Biphenyl compounds consist of two benzene rings connected by a single bond at the 1,1’ positions. This specific compound features an ethyl group attached to the nitrogen atom and a nitro group at the 3-position of one of the benzene rings. Biphenyl derivatives are significant in organic chemistry due to their diverse applications in medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-3-nitro[1,1’-biphenyl]-4-amine typically involves several steps:
Amination: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Ethylation: The final step involves the ethylation of the amine group using ethyl halides under basic conditions.
Industrial Production Methods
Industrial production of biphenyl derivatives often employs large-scale nitration and reduction processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-3-nitro[1,1’-biphenyl]-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium catalyst or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and strong bases are employed for substitution reactions.
Major Products
Oxidation: Nitro derivatives and nitroso compounds.
Reduction: Amines and hydroxylamines.
Substitution: Various substituted biphenyl derivatives depending on the reagents used.
Scientific Research Applications
N-ethyl-3-nitro[1,1’-biphenyl]-4-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of dyes, pigments, and materials with specific electronic properties.
Mechanism of Action
The mechanism of action of N-ethyl-3-nitro[1,1’-biphenyl]-4-amine involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The ethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components .
Comparison with Similar Compounds
Similar Compounds
- N-ethyl-4-nitro[1,1’-biphenyl]-4-amine
- N-methyl-3-nitro[1,1’-biphenyl]-4-amine
- N-ethyl-3-nitro[1,1’-biphenyl]-2-amine
Uniqueness
N-ethyl-3-nitro[1,1’-biphenyl]-4-amine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the nitro group at the 3-position and the ethyl group on the nitrogen atom provides distinct electronic and steric properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C14H14N2O2 |
---|---|
Molecular Weight |
242.27 g/mol |
IUPAC Name |
N-ethyl-2-nitro-4-phenylaniline |
InChI |
InChI=1S/C14H14N2O2/c1-2-15-13-9-8-12(10-14(13)16(17)18)11-6-4-3-5-7-11/h3-10,15H,2H2,1H3 |
InChI Key |
CVWCYJBJPPCAML-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=C(C=C(C=C1)C2=CC=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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